![molecular formula C11H14ClN3O B7530439 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one](/img/structure/B7530439.png)
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one, also known as AZD9164, is a selective and potent inhibitor of the human P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in extracellular ATP signaling. The P2X7 receptor is expressed in various tissues, including the immune system, brain, and bone, and is involved in several physiological and pathological processes, such as inflammation, pain, and neurodegeneration. AZD9164 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.
作用機序
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one is a selective and potent inhibitor of the human P2X7 receptor, which is involved in extracellular ATP signaling. The P2X7 receptor is expressed in various tissues, including the immune system, brain, and bone, and is involved in several physiological and pathological processes, such as inflammation, pain, and neurodegeneration. By inhibiting the P2X7 receptor, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to reduce the expression of inflammatory cytokines and chemokines, as well as the activation of immune cells. In animal models of multiple sclerosis, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to reduce the infiltration of immune cells into the central nervous system and the demyelination of neurons. In animal models of cancer, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to inhibit the proliferation and migration of tumor cells, as well as the formation of new blood vessels.
実験室実験の利点と制限
The advantages of using 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one in lab experiments include its selectivity and potency as a P2X7 receptor inhibitor, as well as its well-characterized synthesis and analytical characterization. The limitations of using 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one in lab experiments include its potential off-target effects, as well as the need for further optimization of its pharmacokinetic and pharmacodynamic properties for clinical use.
将来の方向性
For the research on 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one include the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use, as well as the evaluation of its safety and efficacy in clinical trials. Additionally, the potential for combination therapies with other drugs and the exploration of novel disease indications for 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one should be investigated. Finally, the development of new P2X7 receptor inhibitors with improved selectivity and potency could provide new therapeutic options for various diseases.
合成法
The synthesis of 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one involves several steps, including the preparation of the key intermediate, 2-amino-3-chloropyridine, and the coupling of this intermediate with the bicyclic amine, 2-azabicyclo[2.2.1]heptane. The final step involves the chlorination of the pyridazinone ring to yield the desired product, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one. The synthesis of 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been optimized to improve yield and purity, and the final product has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been extensively studied in preclinical models of various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. In animal models of rheumatoid arthritis, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to reduce joint inflammation and bone destruction. In animal models of multiple sclerosis, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to reduce neuroinflammation and improve neurological function. In animal models of cancer, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
5-(2-azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-14-11(16)10(12)9(5-13-14)15-6-7-2-3-8(15)4-7/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDJXRLZGLILKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CC3CCC2C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


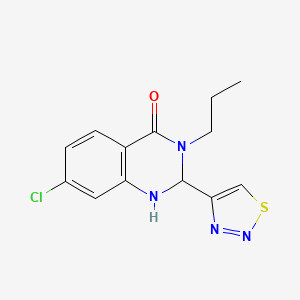
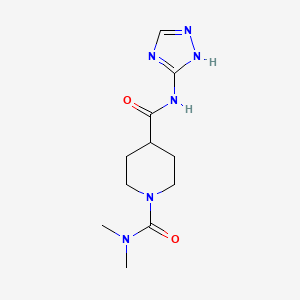
![N-[(3-hydroxy-4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7530388.png)
![2-[(4-Bromothiophen-2-yl)methyl-methylamino]propanamide](/img/structure/B7530393.png)
![1-[2-(4-Hydroxyphenyl)sulfanylacetyl]pyrrolidin-2-one](/img/structure/B7530395.png)
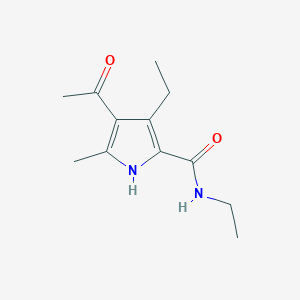
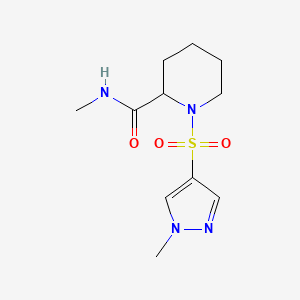

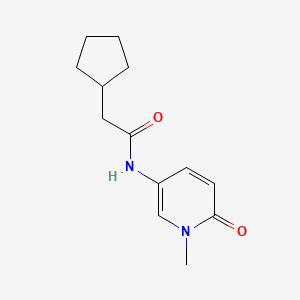
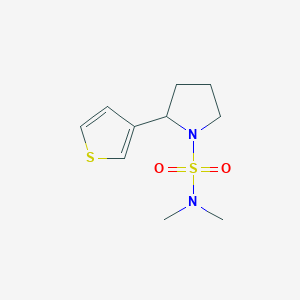


![1-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7530462.png)